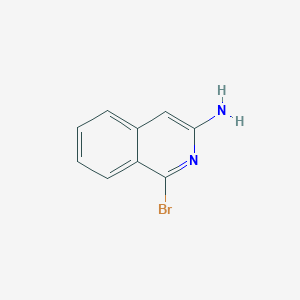![molecular formula C9H8BrClN2O2 B082080 N-[(4-bromophenyl)carbamoyl]-2-chloroacetamide CAS No. 13558-79-7](/img/structure/B82080.png)
N-[(4-bromophenyl)carbamoyl]-2-chloroacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(4-bromophenyl)carbamoyl]-2-chloroacetamide is a chemical compound that has been synthesized and studied for various applications, including its potential use in fungicides due to its excellent microbiocidal activity in coatings (Ren Yu-hong & Oai Joint, 2002). The compound has been a subject of research for its synthesis, molecular structure analysis, chemical reactions and properties, physical properties analysis, and chemical properties analysis.
Synthesis Analysis
The synthesis of similar compounds involves multiple steps including chloroacetylization and bromination, achieving an overall yield of 57.3% (Ren Yu-hong & Oai Joint, 2002). Another approach to synthesizing related compounds involves a one-pot synthesis method yielding compounds in good amounts (Yuefei Bai et al., 2011).
Molecular Structure Analysis
Detailed molecular structure analyses, including vibrational spectroscopic studies and density functional theory (DFT) investigations, provide insights into the structural, thermodynamical, and vibrational characteristics of compounds (V. Arjunan et al., 2009). These analyses help in understanding the steric influence of substituents on the characteristic frequencies of the amide group.
Chemical Reactions and Properties
Research into the chemical reactions and properties of this compound and related compounds involves examining their reactivity, including cyclization-activated prodrug strategies and domino cyclization and elimination pathways (A. Vigroux et al., 1995). These studies provide valuable information on the chemical behavior and potential applications of these compounds.
Physical Properties Analysis
The physical properties, including crystalline structure and molecular conformation, have been extensively studied. Single crystal X-ray diffraction in solid state and computational studies are used to confirm the structures of synthesized compounds and compare the optimized geometric bond lengths and angles with experimental values (Yuefei Bai et al., 2011).
Chemical Properties Analysis
The chemical properties analysis often focuses on the interaction of these compounds with biological systems, their potential as prodrugs, and their pharmacological activities. For instance, the synthesis of derivatives and their evaluation for anti-tuberculosis activity highlight the relevance of these compounds in medicinal chemistry (Yuefei Bai et al., 2011).
Aplicaciones Científicas De Investigación
Antimicrobial Activity
N-(4-Bromo-2-Methylphenyl)-2-Chloroacetamide (BMPCA) has been synthesized and shows significant microbiocidal activity in coatings, making it a candidate for use in antimicrobial applications (Ren Yu-hong & Oai Joint, 2002).
Synthesis and Pharmacological Evaluation
Compounds synthesized from 2-methylbenzenamine, including those involving chloroacetamides, have been evaluated for their anticonvulsant properties, showing moderate anticonvulsant activity in certain cases (H. Severina et al., 2020).
Characterization and Antimicrobial Potential
A study characterized N-(substituted phenyl)-2-chloroacetamides and tested their antimicrobial potential against various bacterial strains, including Escherichia coli and Staphylococcus aureus. Certain chloroacetamides, including those with halogenated phenyl rings, exhibited strong antimicrobial activity (A. Bogdanović et al., 2021).
Spectroscopic and Computational Studies
Spectroscopic investigations, such as FT-Raman and FT-IR spectra, have been conducted on similar compounds. These studies aid in understanding the molecular structure and potential applications in nonlinear optics (C. Y. Panicker et al., 2010).
Propiedades
IUPAC Name |
N-[(4-bromophenyl)carbamoyl]-2-chloroacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrClN2O2/c10-6-1-3-7(4-2-6)12-9(15)13-8(14)5-11/h1-4H,5H2,(H2,12,13,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGMWFJYEDNCJDN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)NC(=O)CCl)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30407048 |
Source


|
| Record name | N-[(4-Bromophenyl)carbamoyl]-2-chloroacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30407048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.53 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
13558-79-7 |
Source


|
| Record name | N-[(4-Bromophenyl)carbamoyl]-2-chloroacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30407048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

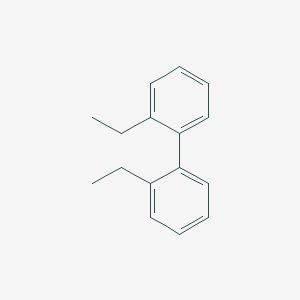

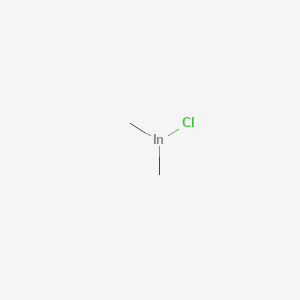
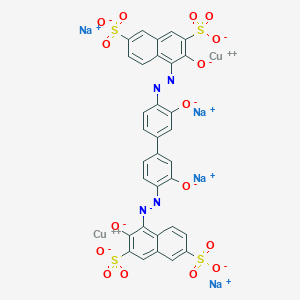
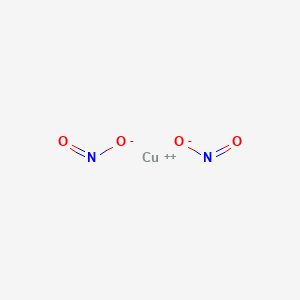
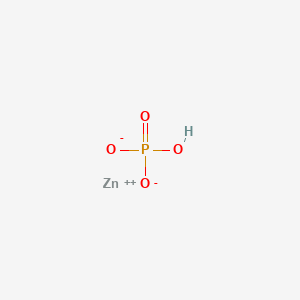
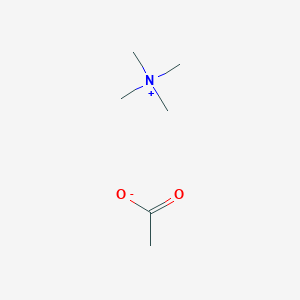




![methyl 2-[2-amino-N-[3-(methylamino)propyl]anilino]benzoate](/img/structure/B82019.png)
